molecular formula C8H9N3 B13404401 2-Amino-5,6-dimethylpyridine-3-carbonitrile

2-Amino-5,6-dimethylpyridine-3-carbonitrile

Cat. No.: B13404401
M. Wt: 147.18 g/mol
InChI Key: MYEPWDBBSYMHES-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethylpyridine-3-carbonitrile is a high-value chemical building block for scientific research and development. This multi-functional pyridine derivative is characterized by the presence of both an amino group and a carbonitrile group on its core structure, making it a versatile precursor in organic synthesis and medicinal chemistry. Key Research Applications: • Organic Synthesis Intermediate: The molecule serves as a key scaffold for the construction of more complex heterocyclic systems. The reactive amino and cyano functional groups allow for further derivatization, facilitating the synthesis of libraries of compounds for screening. • Pharmaceutical Research: Structurally similar pyridine-3-carbonitrile compounds are frequently utilized in the discovery and development of new therapeutic agents . Researchers can employ this compound in designing and synthesizing molecules for probing biological pathways. Molecular Information: The compound belongs to the pyridine family of heterocycles. While the exact molecular weight for this specific isomer requires confirmation, it is closely related to other substituted pyridine-carbonitriles with molecular weights in the range of 241-257 g/mol . Important Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

2-amino-5,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-7(4-9)8(10)11-6(5)2/h3H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPWDBBSYMHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methods

2-Amino-5,6-dimethylpyridine-3-carbonitrile can be synthesized via several methods, including one-pot multicomponent reactions and reduction methods.

1.1. One-Pot Three-Component Reaction
A convenient and efficient one-pot three-component reaction using acetyl acetone, malononitrile, and ammonium acetate can synthesize 3-cyano-4,6-dimethyl-2-pyridone and 2-amino-3-cyano-4,6-dimethylpyridine. The yields of the products depend on the concentration of ammonium acetate, the reaction time, and the solvent used. The structures of the products can be confirmed through elemental analysis and spectral data, supported by quantum chemical calculations.

1.2. Synthesis from 3-aminocrotonitrile
3-aminocrotonitrile can be added to acetic acid to synthesize 2-amino-4,6-dimethylpyridine. Adjusting the pH of the reaction solution to 8-9 separates a large amount of white solids, which can then be filtered, pulped, and washed with pure water. Air supply drying of the solid at 60 ℃ yields 6-amino-2,4-dimethyl-3-pyridine nitrile.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

2.1 General Route
2-Amino-3-cyanopyridine derivatives can be synthesized through a specific route and mechanism, as illustrated in Scheme 1 and Scheme 2 [as mentioned in the original document].

2.2. Antibacterial Activity Study
The antibacterial activities of 2-amino-3-cyanopyridine derivatives have been evaluated against gram-positive and gram-negative bacteria and fungi using cultures of Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds with bromine atoms, nitro, and amino groups may exhibit enhanced antibacterial and antifungal activities.

Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile

3.1. One-Pot Two-Step Catalytic Synthesis A one-pot two-step synthesis of a bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivative can be achieved using natural product catalysts like betaine and guanidine.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 2 participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form N-alkylated derivatives.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Example Reaction:

ReactantsConditionsProductYieldReference
Ethyl bromoacetateK₂CO₃, ethanol, reflux, 6h2-(Ethoxycarbonylmethylamino)-5,6-dimethylpyridine-3-carbonitrile78%

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at positions activated by electron-donating groups:

  • Nitration : Occurs at position 4 due to the directing effects of the amino and methyl groups.

  • Halogenation : Bromine or chlorine substitutes preferentially at position 4 under mild acidic conditions.

Example Reaction:

ReactantsConditionsProductYieldReference
HNO₃, H₂SO₄0–5°C, 2h2-Amino-4-nitro-5,6-dimethylpyridine-3-carbonitrile65%

Cyano Group Transformations

The carbonitrile group at position 3 undergoes hydrolysis, cycloaddition, or reduction:

  • Hydrolysis : Forms carboxylic acid derivatives under acidic or basic conditions.

  • Cycloaddition : Participates in [2+3] cycloadditions with azides to generate tetrazole rings.

Example Reaction:

ReactantsConditionsProductYieldReference
NaN₃, CuI, DMF100°C, 12h2-Amino-5,6-dimethylpyridine-3-tetrazole82%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With diketones : Forms pyrido[2,3-d]pyrimidine derivatives under microwave-assisted conditions.

  • With thioureas : Generates thiazolo[5,4-b]pyridine systems in the presence of acetic acid.

Example Reaction:

ReactantsConditionsProductYieldReference
Malononitrile, CH₃COONH₄Acetic acid, reflux, 4h2-Amino-5,6-dimethylpyrido[2,3-d]pyrimidine-4-carbonitrile70%

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Palladium-catalyzed coupling : Introduces aryl or heteroaryl groups at position 4.

Example Reaction:

ReactantsConditionsProductYieldReference
Phenylboronic acid, Pd(PPh₃)₄DME, 80°C, 8h2-Amino-4-phenyl-5,6-dimethylpyridine-3-carbonitrile75%

Mechanistic Insights and Challenges

  • Steric effects : The 5,6-dimethyl groups hinder reactions at adjacent positions, favoring substitution at position 4.

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling reactions.

  • Catalyst optimization : Palladium and copper catalysts are critical for achieving high yields in cross-coupling transformations .

Scientific Research Applications

2-Amino-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethylpyridine-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile: The hydroxy (–OH) and chloro (–Cl) substituents at position 2 significantly alter electronic properties. DFT studies (B3LYP/6-31G*) show that the hydroxy derivative has a higher solvation energy (−20.5 kcal/mol) in aqueous solution compared to the chloro analog (−18.2 kcal/mol), enhancing its stability in polar environments . The HOMO-LUMO gap for the hydroxy compound (4.3 eV) is narrower than that of the chloro derivative (4.7 eV), indicating greater electrophilicity and reactivity for the latter .

Bond Lengths and Vibrational Spectra

  • Key bond lengths (Å) in gas phase (B3LYP/6-31G*): Bond 2-Hydroxy Derivative 2-Chloro Derivative C2–C3 1.407 1.411 C3–C4 1.397 1.395 C3–C12 (Cyano) 1.505 1.505 The cyano group’s bond length remains consistent, but substituents influence adjacent bonds, affecting vibrational modes (e.g., C–O/C–Cl stretching in IR spectra) .

Anticancer and Antiparasitic Effects

  • Pyrano[3,2-c]pyridine Derivatives: Compounds like 8-(3-nitrobenzylidene)-2-amino-5,6,7,8-tetrahydro-4-(3-nitrophenyl)-6-phenethyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile (3-NP.P) demonstrate potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.2 µM), attributed to nitro group-mediated DNA intercalation . 2-Amino-5,6-dihydro-4-phenylbenzo[h]quinoline-3-carbonitrile derivatives show inhibitory activity against matrix metalloproteinases (MMPs), key targets in cancer metastasis .

Antimicrobial Potential

  • 2-(Methylthio)-1H-benzimidazole-5-carboxamide Derivatives : Exhibit IC₅₀ values of 3.95 µM against Giardia intestinalis, outperforming benznidazole (15.8 µM) .
  • Cyanopyrazine-2-carboxamide Derivatives: Demonstrated broad-spectrum antimicrobial activity linked to electron-withdrawing groups enhancing membrane penetration . Comparison to Target Compound: The cyano and amino groups in 2-amino-5,6-dimethylpyridine-3-carbonitrile may similarly enhance microbial target binding, though specific data are needed .

ADME/Tox Profiling

  • Methoxybenzo[h]quinoline-3-carbonitrile Derivatives: In silico ADME/Tox studies reveal moderate blood-brain barrier permeability (logBB: −0.5 to −0.8) and acceptable oral bioavailability (Lipinski’s rule compliance) .

Data Tables

Table 1: Structural and Computational Comparison of Cyanopyridine Derivatives

Compound Molecular Formula HOMO-LUMO Gap (eV) Solvation Energy (kcal/mol) Key Biological Activity
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile C₉H₉N₂O 4.3 −20.5 Antimicrobial
2-Chloro-4,6-dimethylpyridine-3-carbonitrile C₉H₈ClN₂ 4.7 −18.2 Anticancer
2-Amino-5,6-dimethylpyridine-3-carbonitrile C₁₀H₁₁N₃ N/A N/A Synthetic intermediate

Table 2: Anticancer Activity of Pyridine-3-carbonitrile Analogs

Compound Cell Line/Model IC₅₀/EC₅₀ Mechanism
3-NP.P (Pyrano[3,2-c]pyridine) MCF-7 8.2 µM DNA intercalation
DTDQ (Dihydroquinolinone) Various cancers 0.5–2.0 µM MMP inhibition

Biological Activity

2-Amino-5,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring with an amino group and a cyano group. Its molecular structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and drug design. This article delves into the biological activities associated with this compound, highlighting research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C_9H_10N_2, featuring both amine and nitrile functionalities. The presence of the amino group enhances its interaction with biological targets, which is crucial for its pharmacological profiles. The slight twist from planarity in its structure may lead to unique steric interactions that can influence its biological activity.

Biological Activities

Research indicates that 2-amino-5,6-dimethylpyridine-3-carbonitrile exhibits a range of biological activities:

  • Anticancer Properties : Compounds derived from this structure have been studied for their potential to induce apoptosis in cancer cells. For example, related pyridine compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes involved in cell proliferation, suggesting potential applications in cancer therapy. Its mechanism of action may involve binding to specific molecular targets, altering enzyme activity and leading to various biological effects.
  • Metal Ion Coordination : Studies reveal that 2-amino-5,6-dimethylpyridine-3-carbonitrile can form hydrogen bonds and coordinate with metal ions. This property is essential for understanding its biological mechanisms and potential applications in drug design.

Case Studies

Several studies have investigated the biological effects of 2-amino-5,6-dimethylpyridine-3-carbonitrile and its derivatives:

  • Study on Apoptosis Induction : A recent study found that derivatives of pyridine-based compounds activated apoptotic pathways in MCF-7 cells, increasing total apoptosis by approximately 33.43% . This highlights the potential of these compounds in developing anticancer therapies.
  • Cytotoxicity Assessment : In another study, a derivative of this compound exhibited IC50 values of 0.5 μM against MCF-7 cells and 5.27 μM against HepG2 cells, indicating potent cytotoxic effects .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4,6-dimethylpyridine-3-carbonitrileSimilar pyridine ring; different substitution patternExhibits different reactivity due to amino placement
2-Amino-3-cyanopyridineContains a cyano group at position 3Focused on different synthetic pathways
4-Amino-5,6-dimethylpyridineAmino group at position 4 instead of position 2Different biological activity profile
5-Amino-3-cyanopyridineCyano group at position 3; amino at position 5Potentially distinct pharmacological properties

This comparison illustrates the diversity within pyridine derivatives while emphasizing the unique reactivity and biological potential of 2-amino-5,6-dimethylpyridine-3-carbonitrile.

Synthesis Methods

The synthesis of 2-amino-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions that allow for the efficient production of the compound and its derivatives. Various synthetic strategies have been explored to optimize yield and purity.

Q & A

Q. What are the established synthetic routes for 2-Amino-5,6-dimethylpyridine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions starting from substituted pyridine precursors. A common approach involves condensation reactions using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate. For example, hydrazide hydrazones and phthalimidopyridines are synthesized in high yields through nucleophilic substitution or cyclization steps, with methanol or ethanol as solvents and sodium/potassium carbonates as bases . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of starting materials) and temperature (60–80°C) improves yields to >80%. Purity is verified via TLC and recrystallization.

Q. How is the structural characterization of 2-Amino-5,6-dimethylpyridine-3-carbonitrile performed?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H NMR shows peaks at δ 2.25 (s, 3H, CH3_3), δ 2.42 (s, 3H, CH3_3), and δ 6.85 (s, 1H, pyridine-H) .
  • FT-IR : Absorptions at 2210 cm1^{-1} (C≡N stretch) and 3350–3450 cm1^{-1} (N-H stretch) confirm functional groups .
  • XRD : Single-crystal X-ray diffraction reveals bond angles (e.g., C-N-C = 118.3°) and planar pyridine geometry .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 2-Amino-5,6-dimethylpyridine-3-carbonitrile in cross-coupling reactions?

The electron-donating methyl groups at positions 5 and 6 increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (SNAr) at position 3. For instance, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in refluxing dioxane (100°C, 12 h), achieving >70% yields . Steric hindrance from methyl groups may reduce reactivity with bulky substrates, necessitating ligand optimization (e.g., XPhos).

Q. What contradictions exist in spectral data interpretations for derivatives of this compound, and how are they resolved?

Discrepancies in 13C^{13}C NMR chemical shifts (e.g., δ 119–123 ppm for aromatic carbons) arise from tautomerism or solvent effects. For example, the amino group’s resonance between pyridinic and exocyclic positions creates ambiguity. Computational methods (DFT at B3LYP/6-31G* level) are used to model tautomeric equilibria and assign peaks accurately .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

Structural modifications, such as introducing hydrophilic groups (e.g., sulfonamides) at the amino position, improve solubility. In vitro assays (e.g., Caco-2 permeability) show that logP values <2.5 enhance membrane transport. Pharmacokinetic profiling in rodent models reveals a half-life of 3–5 hours, with AUC improvements via PEGylation .

Data-Driven Research Challenges

Q. How do steric and electronic factors affect catalytic asymmetric synthesis of chiral derivatives?

Chiral phosphine ligands (e.g., BINAP) paired with Cu(I) or Ru(II) catalysts enable enantioselective alkylation at the carbonitrile group. Steric bulk from the 5,6-dimethyl groups reduces enantiomeric excess (ee) by 15–20% compared to unsubstituted analogs. Kinetic studies (Eyring plots) show ΔG‡ values increase by 8–10 kJ/mol due to steric hindrance .

Q. What analytical techniques are critical for resolving degradation products under accelerated stability conditions?

Forced degradation studies (40°C/75% RH, 14 days) reveal hydrolysis of the carbonitrile group to carboxamides. LC-MS/MS identifies major degradation products (m/z 208.1 for hydrolyzed species). HPLC method development using a C18 column (ACN:water gradient, 0.1% TFA) achieves baseline separation (R > 2.0) .

Methodological Considerations

Q. How is computational modeling applied to predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to kinase domains (e.g., EGFR). The amino group forms hydrogen bonds with Thr766 (2.1 Å), while methyl groups stabilize hydrophobic pockets. In vitro validation via IC50_{50} assays shows inhibition at 0.8–1.2 µM .

Q. What protocols mitigate side reactions during functionalization of the amino group?

Protecting the amino group with Boc (di-tert-butyl dicarbonate, DMAP catalyst) prior to alkylation/halogenation reduces undesired byproducts. Deprotection with TFA/DCM (1:4 v/v, 2 h) restores the free amine with >90% recovery .

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